![molecular formula C26H26N4O3S B2679938 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923488-57-7](/img/structure/B2679938.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of related compounds involves complex reactions aiming to explore the antiviral, anti-inflammatory, and other pharmacological properties of benzimidazole derivatives. For instance, Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to known antiviral agents, demonstrating a novel approach to generating compounds with potential antirhinovirus activities (Hamdouchi et al., 1999). Similarly, Bantreil and Nolan (2011) detailed the synthesis of N-heterocyclic carbene ligands and their derived ruthenium olefin metathesis catalysts, highlighting the importance of structural modifications in enhancing the efficiency of chemical reactions (Bantreil & Nolan, 2011).
Biological Activities
The biological evaluation of benzimidazole derivatives shows a wide range of potential therapeutic applications. Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides and screened them for anti-inflammatory, analgesic, and kinase inhibition activities, demonstrating the therapeutic potential of these compounds in treating inflammation and pain (Sondhi et al., 2006). Another study by Penning et al. (2010) developed a series of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, showcasing the potential of these compounds in cancer treatment due to their significant enzyme and cellular potency (Penning et al., 2010).
Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. For instance, benzimidazole derivatives have been reported to have antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . .
Mode of action
The mode of action of a compound depends on its specific biological target. Benzimidazole derivatives, for example, can inhibit proton pumps by binding to the H+/K+ ATPase enzyme, thereby reducing stomach acid secretion . Without specific information on the target of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide”, it’s difficult to provide a detailed explanation of its mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and widely distributed in the body . .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-12-22(13-7-18)34(32,33)30-16-14-20(15-17-30)26(31)27-21-10-8-19(9-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,20H,14-17H2,1H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRKGHRPLAJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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